Cas no 856256-58-1 ((2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester)

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is a versatile cyclic ketoester compound characterized by its reactive functional groups, including a ketone and an ester moiety. The presence of both a cyclopentanone ring and an ethyl oxoacetate side chain enhances its utility as a key intermediate in organic synthesis, particularly in the construction of complex cyclic frameworks. Its structural features facilitate applications in asymmetric synthesis, where the carbonyl groups serve as electrophilic sites for nucleophilic additions or as precursors for further derivatization. The compound's stability under mild conditions and compatibility with various reaction conditions make it suitable for pharmaceutical and fine chemical research. Its well-defined stereochemistry also supports its use in stereoselective transformations.
(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester structure
856256-58-1 structure
Product Name:(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester
CAS No:856256-58-1
MF:C10H14O4
MW:198.215763568878
MDL:MFCD26385949
CID:2149855
Update Time:2025-07-02

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • (2-methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester
    • (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester
    • MDL: MFCD26385949
    • Inchi: 1S/C10H14O4/c1-3-14-10(13)9(12)8-6(2)4-5-7(8)11/h6,8H,3-5H2,1-2H3
    • InChI Key: MAFVZWYBTHVSDU-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)C1C(C(=O)OCC)=O

Computed Properties

  • Exact Mass: 198.08920892 g/mol
  • Monoisotopic Mass: 198.08920892 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 60.4
  • Molecular Weight: 198.22

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Additional information on (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester

Introduction to (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS No. 856256-58-1)

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester, identified by its Chemical Abstracts Service (CAS) number 856256-58-1, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxoacetic acid esters, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly its cyclopentyl ring and the presence of an ester group, contribute to its unique chemical properties and reactivity.

The synthesis of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester involves a series of carefully orchestrated chemical reactions that highlight the importance of precision in organic synthesis. The cyclopentyl ring, a key structural component, is often introduced through cyclization reactions, which require precise control over reaction conditions to achieve high yields and purity. The ester group, on the other hand, can be introduced through various methods, including esterification reactions, which are fundamental in the preparation of many pharmaceutical intermediates.

In recent years, there has been a growing interest in oxoacetic acid derivatives due to their potential as bioactive molecules. Oxoacetic acids are known to play a crucial role in metabolic pathways, particularly in the biosynthesis of carbohydrates and other essential biomolecules. The presence of a methyl group at the 2-position and an oxygen-containing functional group at the 5-position in (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester suggests that it may have unique metabolic interactions and biological activities.

One of the most compelling aspects of this compound is its potential application in drug discovery. The structural motif of cyclopentane is frequently found in biologically active molecules, owing to its ability to mimic natural steroidal structures and interact with biological targets. Additionally, the ester group can be easily modified to enhance solubility or to introduce additional functional groups, making this compound a versatile intermediate for further chemical derivatization.

Recent studies have begun to explore the pharmacological properties of various oxoacetic acid derivatives. These studies have shown that certain oxoacetic acids exhibit inhibitory effects on key enzymes involved in metabolic pathways, making them promising candidates for therapeutic intervention. For instance, some derivatives have been found to inhibit enzymes such as pyruvate carboxylase and phosphoenolpyruvate carboxykinase (PEPCK), which are critical regulators of glucose metabolism. The compound (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester may similarly interact with these enzymes or other metabolic targets, offering potential therapeutic benefits.

The synthesis and characterization of this compound also provide valuable insights into the development of new synthetic methodologies. The use of advanced techniques such as asymmetric synthesis can lead to enantiomerically pure forms of this molecule, which are often required for pharmaceutical applications. Additionally, the study of reaction mechanisms can help optimize synthetic routes, leading to more efficient and sustainable production processes.

In conclusion, (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS No. 856256-58-1) is a compound with significant potential in both academic research and industrial applications. Its unique structural features make it an attractive candidate for further investigation into its biological activities and pharmacological properties. As research in this area continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in the field of organic chemistry and pharmaceutical science.

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